molecular formula C16H16ClNO2 B255610 N-(2-chlorophenyl)-2-propoxybenzamide

N-(2-chlorophenyl)-2-propoxybenzamide

Cat. No.: B255610
M. Wt: 289.75 g/mol
InChI Key: XTYWXHSIBJLPAH-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-propoxybenzamide is a substituted benzamide derivative characterized by a benzamide core with a 2-propoxy group on the benzene ring and an N-(2-chlorophenyl) substituent on the amide nitrogen. The 2-chlorophenyl group introduces steric and electronic effects due to the chlorine atom’s electronegativity and ortho-substitution pattern, while the propoxy group influences solubility and intermolecular interactions .

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-propoxybenzamide

InChI

InChI=1S/C16H16ClNO2/c1-2-11-20-15-10-6-3-7-12(15)16(19)18-14-9-5-4-8-13(14)17/h3-10H,2,11H2,1H3,(H,18,19)

InChI Key

XTYWXHSIBJLPAH-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Physical and Structural Properties

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key Findings Reference Evidence
N-(2-Chlorophenyl)-2-propoxybenzamide N-(2-ClC₆H₄); 2-OPr on benzamide Not reported 303.78 Propoxy group may reduce crystallinity vs. shorter alkoxy chains.
N-(2-Chlorophenyl)diphenylmethyl aniline (T109) N-(2-ClC₆H₄-CPh₂) 131.4 (ethanol) 382.89 Bulky diphenylmethyl group increases melting point; confirmed by ¹H NMR/MS .
N-(2-Chlorophenyl)-2,2,2-trichloroacetamide N-(2-ClC₆H₄); COCCl₃ Not reported 267.93 Trichloromethyl group raises ³⁵Cl NQR frequency (crystal field effects) .
N-(4-Aminophenyl)-2-propoxybenzamide N-(4-NH₂C₆H₄); 2-OPr on benzamide Not reported 270.33 Amino group enhances polarity; irritant (Xi hazard class) .
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Multiple halogen and trifluoromethyl groups Not reported 468.63 High synthetic yield (90%) via benzoyl chloride coupling .

Electronic and Crystallographic Trends

  • ³⁵Cl NQR Frequencies : Alkyl groups (e.g., propoxy) in the side chain lower ³⁵Cl NQR frequencies compared to aryl or chlorinated alkyl groups. For example, N-(2-chlorophenyl)-acetamide has a baseline frequency, while trichloroacetamide derivatives exhibit higher frequencies due to electron-withdrawing effects .
  • Crystal Structures :
    • N-(Phenyl)-2-chlorobenzamide crystallizes in a tetragonal system (P4₃, a=8.795 Å, c=15.115 Å), with minimal bond-length variations except at the C(S)-C(O) bond .
    • Bulky substituents (e.g., diphenylmethyl in T109) increase melting points, suggesting stronger van der Waals interactions .

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